molecular formula C21H17BrF3N3O4 B443290 2-[2-BROMO-6-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENOXY]ACETAMIDE

2-[2-BROMO-6-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENOXY]ACETAMIDE

Cat. No.: B443290
M. Wt: 512.3g/mol
InChI Key: CHJIPEQGSPNEFJ-UUASQNMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-BROMO-6-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENOXY]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a trifluoromethylphenyl group, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-BROMO-6-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENOXY]ACETAMIDE involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-BROMO-6-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENOXY]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

    Electrophiles: Bromine, iodine

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-[2-bromo-6-methoxy-4-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro

Properties

Molecular Formula

C21H17BrF3N3O4

Molecular Weight

512.3g/mol

IUPAC Name

2-[2-bromo-6-methoxy-4-[(Z)-[3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrazol-4-ylidene]methyl]phenoxy]acetamide

InChI

InChI=1S/C21H17BrF3N3O4/c1-11-15(6-12-7-16(22)19(17(8-12)31-2)32-10-18(26)29)20(30)28(27-11)14-5-3-4-13(9-14)21(23,24)25/h3-9H,10H2,1-2H3,(H2,26,29)/b15-6-

InChI Key

CHJIPEQGSPNEFJ-UUASQNMZSA-N

SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Br)OCC(=O)N)OC)C3=CC=CC(=C3)C(F)(F)F

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)Br)OCC(=O)N)OC)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Br)OCC(=O)N)OC)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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